molecular formula C35H64O8 B068180 Annomuricin A CAS No. 167172-78-3

Annomuricin A

Cat. No.: B068180
CAS No.: 167172-78-3
M. Wt: 612.9 g/mol
InChI Key: LPDLLEWSLYZCOC-UHFFFAOYSA-N
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Description

Annomuricin A is a bioactive compound belonging to the class of annonaceous acetogeninsThis compound is known for its potent biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Annomuricin A involves several steps, starting from the extraction of the plant material. The process typically includes:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Annomuricin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .

Scientific Research Applications

Annomuricin A has garnered significant attention in scientific research due to its diverse applications:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of acetogenins.

    Biology: Investigated for its role in modulating cellular processes and pathways.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. .

Comparison with Similar Compounds

Biological Activity

Annomuricin A is a significant bioactive compound derived from the leaves of Annona muricata, commonly known as graviola. This compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer treatment. This article explores the biological activity of this compound, presenting findings from various studies, including in vitro and in vivo research, and summarizing relevant case studies.

This compound belongs to a class of compounds known as acetogenins, which are characterized by their unique chemical structures that include hydroxyl functional groups and α, β-unsaturated γ-lactones. These structural features are believed to contribute to their biological activities, particularly their cytotoxic effects against cancer cells.

Table 1: Chemical Structure of this compound

CompoundStructural Features
This compoundHydroxyl groups, α, β-unsaturated γ-lactone

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have reported the following effective doses (ED50) for this compound:

  • Human Breast Carcinoma (MCF-7) : ED50 > 1.0 μg/mL
  • Human Colon Adenocarcinoma (HT-29) : ED50 > 1.0 μg/mL
  • Human Lung Cancer (A549) : ED50 = 0.33 μg/mL
  • Brine Shrimp Toxicity (BST) : LC50 = 0.625 μg/mL

These results suggest that while this compound shows significant activity against certain cancer types, its potency varies across different cell lines .

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves several key processes:

  • Mitochondrial Dysfunction : this compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.
  • Caspase Activation : The compound activates caspases (caspase-3 and caspase-9), which are critical for the execution phase of apoptosis.
  • Regulation of Bcl-2 Family Proteins : Treatment with this compound has been shown to upregulate pro-apoptotic protein Bax and downregulate anti-apoptotic protein Bcl-2, promoting cell death .
MechanismDescription
Mitochondrial DysfunctionDisruption of mitochondrial membrane potential
Caspase ActivationInduction of caspase-3 and caspase-9 activity
Bcl-2 Family RegulationUpregulation of Bax and downregulation of Bcl-2

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. For instance, animal models treated with extracts containing this compound demonstrated reduced tumor growth and improved survival rates compared to control groups. The compound's ability to affect tumor microenvironments and modulate immune responses is an area of active research .

Case Studies

Several case studies have highlighted the use of Annona muricata extracts, including those rich in this compound, among patients seeking alternative cancer therapies:

  • Jamaican Study : Approximately 60% of cancer patients reported using A. muricata for treatment.
  • Trinidad Study : 80.9% of patients with breast or prostate cancer utilized A. muricata extracts.
  • Peruvian Study : 14% of liver cancer patients used A. muricata for symptom management.

These studies reflect a growing interest in the use of natural products like this compound in complementary oncology .

Properties

IUPAC Name

2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLLEWSLYZCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937287
Record name 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167172-78-3, 167355-37-5, 167355-39-7
Record name 5-Methyl-3-[2,8,9,13-tetrahydroxy-13-[tetrahydro-5-(1-hydroxytridecyl)-2-furanyl]tridecyl]-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167172-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annomuricin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167172783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annomuricin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annomuricin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Annomuricin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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